molecular formula C23H34O3 B14221837 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one CAS No. 828263-40-7

16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one

Cat. No.: B14221837
CAS No.: 828263-40-7
M. Wt: 358.5 g/mol
InChI Key: GLEWZPUZTYZURE-UHFFFAOYSA-N
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Description

16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is an organic compound characterized by the presence of a benzodioxole ring attached to a hexadec-3-en-2-one chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one typically involves the coupling of a benzodioxole derivative with a hexadec-3-en-2-one precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the aliphatic chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hexadec-3-en-2-one chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is unique due to its specific combination of a benzodioxole ring and a hexadec-3-en-2-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

828263-40-7

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

16-(1,3-benzodioxol-5-yl)hexadec-3-en-2-one

InChI

InChI=1S/C23H34O3/c1-20(24)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21-16-17-22-23(18-21)26-19-25-22/h12,14,16-18H,2-11,13,15,19H2,1H3

InChI Key

GLEWZPUZTYZURE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCCCCCCCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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